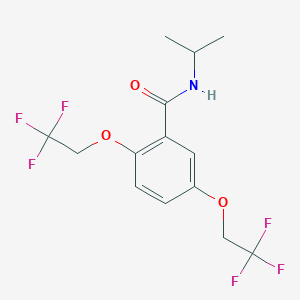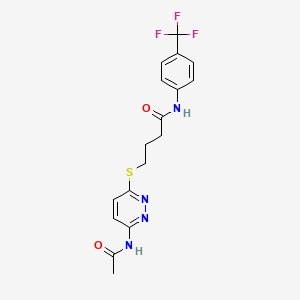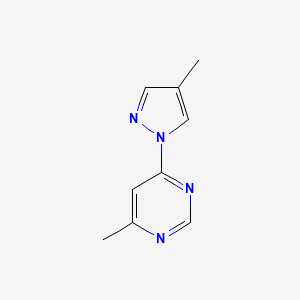![molecular formula C10H20ClNO B2487279 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2470440-76-5](/img/structure/B2487279.png)
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride, commonly known as DOX, is a chemical compound used in scientific research. It is a spirocyclic compound that belongs to the class of spiroamines. DOX is a potent and selective agonist for the dopamine D3 receptor, which plays a crucial role in the regulation of several physiological and pathological processes in the central nervous system.
Aplicaciones Científicas De Investigación
Synthesis and Structural Importance
- Spiroaminals like 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride are core structures in various natural and synthetic products with significant biological activities. Their unique skeletons make them challenging yet interesting targets for chemical synthesis (Sinibaldi & Canet, 2008).
- The synthesis of compounds related to this chemical structure has led to the development of muscarinic agonists for potential therapeutic use, such as in the treatment of Alzheimer's dementia (Tsukamoto et al., 1995).
Crystal Structure Analysis
- Detailed crystal structure analysis of related compounds provides insights into their molecular conformations, which is vital for understanding their biological activities. For instance, research on compounds with a similar structure revealed specific molecular configurations that are crucial for their function (Wen, 2002).
Novel Synthesis Approaches
- Recent developments in the synthesis of 8-oxa-2-azaspiro[4.5]decane have shown promise for producing biologically active compounds, indicating a potential for diverse applications in medicinal chemistry (Ogurtsov & Rakitin, 2020).
Biological Evaluation
- Some derivatives of this compound class have been evaluated for their cytotoxic action against human cancer cells, suggesting potential applications in cancer therapy (Rice, Sheth & Wheeler, 1973).
Pharmaceutical Applications
- Spirocyclic compounds including this compound have been explored as inhibitors of fatty acid amide hydrolase (FAAH), showing potential for the development of pain medications (Meyers et al., 2011).
Immunomodulatory Effects
- Structurally related azaspiranes have shown antiarthritic and immunosuppressive activity, indicating possible use in autoimmune diseases and tissue transplantation (Badger et al., 1990).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Mecanismo De Acción
Target of Action
The compound is a derivative of 8-oxa-2-azaspiro[4.5]decane, which has been found to be promising for the production of important biologically active compounds . .
Biochemical Pathways
Derivatives of 8-oxa-2-azaspiro[45]decane have been found to exhibit biological activity , suggesting that they may interact with one or more biochemical pathways.
Propiedades
IUPAC Name |
7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-10(4-6-12-9)3-5-11-8-10;/h11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONDWDYJNQIAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCNC2)CCO1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)

![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)


![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)
![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)


